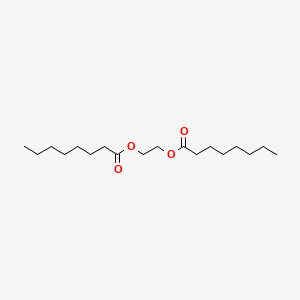
CbiPES clorhidrato
Descripción general
Descripción
N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida, comúnmente conocido como CBiPES, es un compuesto orgánico sintético utilizado en la investigación científica. Actúa como un modulador alostérico positivo selectivo para el subtipo mGluR 2 del grupo II del receptor metabotrópico del glutamato. Este compuesto ha mostrado efectos antipsicóticos potenciales en modelos animales y se utiliza principalmente para estudiar el papel de los receptores mGluR 2 en la esquizofrenia y trastornos relacionados .
Aplicaciones Científicas De Investigación
N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Neurociencia: Se utiliza para estudiar el papel del receptor metabotrópico del glutamato 2 en trastornos neurológicos como la esquizofrenia, la epilepsia y la enfermedad de Parkinson
Estudios de comportamiento: Los investigadores utilizan el compuesto para investigar sus efectos sobre el comportamiento animal, particularmente en modelos de hipertermia inducida por estrés e hiperactividad locomotora.
Mecanismo De Acción
N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida ejerce sus efectos actuando como un modulador alostérico positivo del receptor metabotrópico del glutamato 2. Esta modulación mejora la respuesta del receptor a su ligando endógeno, el glutamato, lo que lleva a una mayor activación de las vías de señalización descendentes. Los efectos del compuesto están mediados por la activación de los receptores acoplados a proteínas G, que posteriormente influyen en varias cascadas de señalización intracelular involucradas en la neurotransmisión y la plasticidad sináptica .
Análisis Bioquímico
Biochemical Properties
CBiPES hydrochloride interacts with the mGluR 2 receptor, a type of metabotropic glutamate receptor . As a positive allosteric modulator, CBiPES hydrochloride enhances the response of the mGluR 2 receptor to its ligand, glutamate . This interaction influences various biochemical reactions within the cell .
Cellular Effects
CBiPES hydrochloride has been observed to attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP in murine models . In rat brain, CBiPES hydrochloride has been shown to attenuate ketamine-induced increases in extracellular histamine concentration . These effects suggest that CBiPES hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CBiPES hydrochloride involves its role as a positive allosteric modulator of the mGluR 2 receptor . By enhancing the response of the mGluR 2 receptor to glutamate, CBiPES hydrochloride can influence various cellular processes, potentially including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, CBiPES hydrochloride has been administered at dosages ranging from 0.1 to 10 mg/kg . At a dosage of 10 mg/kg, CBiPES hydrochloride was observed to reduce global dyskinesia by 60% and peak dose dyskinesia by 66% compared to a control
Metabolic Pathways
Given its role as a modulator of the mGluR 2 receptor, it is likely that CBiPES hydrochloride interacts with enzymes and cofactors involved in glutamate signaling .
Métodos De Preparación
La síntesis de N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida implica varios pasos. La ruta sintética clave incluye los siguientes pasos:
Formación del núcleo bifenilo: El núcleo bifenilo se sintetiza a través de una reacción de acoplamiento de Suzuki entre un ácido borónico y un derivado de benceno halogenado.
Introducción del grupo ciano: El grupo ciano se introduce mediante una reacción de sustitución nucleofílica utilizando una fuente de cianuro adecuada.
Unión del grupo piridinilmetil: El grupo piridinilmetil se une mediante una reacción de sustitución nucleofílica.
Formación de sulfonamida: El paso final implica la formación del grupo sulfonamida haciendo reaccionar el intermedio con cloruro de etansulfonilo en condiciones básicas.
Análisis De Reacciones Químicas
N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos ciano o piridinilmetil son reemplazados por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, azida de sodio). Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
N- (4'-ciano- [1,1'-bifenil]-3-il-N- (3-piridinilmetil)etan-sulfonamida es único debido a su modulación alostérica positiva selectiva del receptor metabotrópico del glutamato 2. Los compuestos similares incluyen:
Estos compuestos comparten aplicaciones de investigación similares, pero difieren en su selectividad, potencia y perfiles farmacocinéticos.
Propiedades
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
| Record name | Cbipes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBIPES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)


